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1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine

Physicochemical profiling Lipophilicity Drug design

The compound 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine (CAS 2640980-01-2) is a synthetic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a deaza-isostere of adenine recognized as a privileged scaffold in kinase inhibitor drug discovery. It has the molecular formula C19H23N5 and a molecular weight of 321.4 g/mol, incorporating a 7-methyl substituent on the pyrrolopyrimidine core and a 4-(2-phenylethyl)piperazine side chain.

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
CAS No. 2640980-01-2
Cat. No. B6475556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine
CAS2640980-01-2
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4
InChIInChI=1S/C19H23N5/c1-22-9-8-17-18(22)20-15-21-19(17)24-13-11-23(12-14-24)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3
InChIKeyZDDLCUYRZNOWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine (CAS 2640980-01-2): Chemical Class and Core Identity for Research Procurement


The compound 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine (CAS 2640980-01-2) is a synthetic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a deaza-isostere of adenine recognized as a privileged scaffold in kinase inhibitor drug discovery [1]. It has the molecular formula C19H23N5 and a molecular weight of 321.4 g/mol, incorporating a 7-methyl substituent on the pyrrolopyrimidine core and a 4-(2-phenylethyl)piperazine side chain [2]. This compound occupies a distinct chemical space relative to both earlier-generation pyrrolopyrimidines and contemporary clinical candidates, making unambiguous structural confirmation essential prior to experimental use.

Pyrrolo[2,3-d]pyrimidine kinase tool scaffold with 7-methyl cap
Supports hinge-binding differentiation studies; distinct from 7H-unsubstituted analogs
Phenethylpiperazine side chain for MRP1 research
Reported pharmacophore replacement in multidrug resistance SAR studies
Favorable CNS drug-like space for permeability studies
Balanced lipophilicity profile relative to clinical-stage comparators

Why 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine Cannot Be Replaced by In-Class Analogs


Generic substitution among 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl piperazines is contraindicated due to the profound impact of the piperazine N-substituent on both target binding and ADME properties. The 7-methyl group blocks a hydrogen-bond donor site on the pyrrole nitrogen, directly modulating hinge-binding affinity in kinase targets [1]. Concurrently, the 2-phenylethyl moiety on the piperazine ring critically influences lipophilicity, solubility, and off-target profiles relative to chloroaryl, thiadiazole, or alkyl sulfonyl analogs—differences that can alter kinase selectivity profiles by orders of magnitude even within the same core scaffold [2]. The quantitative evidence below underscores why this specific substitution pattern must be procured and tested as a discrete entity rather than treated as an interchangeable member of the class.

Piperazine N-substituent governs selectivity
The 2-phenylethyl group critically influences kinase selectivity and ADME profiles; chlorophenyl or thiadiazole analogs may shift off-target activity and are not direct replacements.
7-Methyl cap alters hinge-binding mode
Removing the 7-methyl restores a hydrogen-bond donor, likely changing kinase interaction fingerprints. Unsubstituted analogs may not replicate target engagement.
MW and TPSA differentiate from clinical candidates
Significantly lower molecular weight versus AEE788 impacts CNS penetration potential; substitution with heavier pyrrolopyrimidines may alter distribution properties.

Quantitative Differentiation Evidence: 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine vs. Closest Analogs


Piperazine N-Substituent Lipophilicity Governs LogP and Predicted Membrane Permeability Relative to Chloroaryl Analogs

The 2-phenylethyl substituent on the piperazine ring of the target compound confers a calculated LogP approximately 1.0 unit higher than the 4-chlorophenyl analog (1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine) and approximately 0.7 units higher than the 2-chlorophenyl analog, based on the additive contributions of the phenylethyl (π ≈ 2.0) vs. chlorophenyl (π ≈ 1.0) moieties [1]. This elevated lipophilicity translates to a predicted 3- to 5-fold increase in passive membrane permeability (Papp) in PAMPA assays, as estimated from established LogP-permeability correlations for heterocyclic scaffolds [1]. Conversely, the thiadiazole analog (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine) exhibits a calculated LogP approximately 1.5 units lower than the target compound due to the polar thiadiazole ring, resulting in reduced predicted permeability.

LogP and permeability prediction
Class-level inference
Target LogP ~3.8 vs. chlorophenyl analog ~2.8; predicted 3- to 5-fold higher PAMPA permeability
Supports selection for projects requiring balanced lipophilicity
Data to verify in actual PAMPA assay
Physicochemical profiling Lipophilicity Drug design

Phenylethyl Side Chain Demonstrates Validated MRP1 Inhibitory Pharmacophore Replacement Over Benzylthio in Pyrrolopyrimidine Series

In a 2004 structure-activity relationship study on pyrrolopyrimidines as multidrug-resistance-associated protein 1 (MRP1) inhibitors, the phenethylpiperazine side chain was explicitly identified as a potent replacement for the benzylthio group at the 4-position of the pyrrolopyrimidine template [1]. This finding establishes the 2-phenylethylpiperazine moiety as a validated pharmacophoric element capable of engaging MRP1, whereas the benzylthio-containing lead molecule (the baseline comparator) showed inferior activity. The target compound, bearing this exact phenethylpiperazine substitution, is therefore positioned within a confirmed active chemotype for MRP1 modulation—activity that cannot be assumed for analogs lacking this specific side chain (e.g., chlorophenyl or thiadiazole variants), which were not evaluated in this SAR series.

MRP1 pharmacophore validation
Class-level inference
Phenethylpiperazine side chain reported as potent MRP1 inhibitor replacement over benzylthio
May support multidrug resistance reversal research
Quantitative IC50 not available in abstract; confirm in target assay
Multidrug resistance MRP1 inhibition SAR

7-Methyl Substituent Abolishes Hinge-Region Hydrogen-Bond Donor Capacity, Differentiating the Target Compound from 7H-Unsubstituted Pyrrolopyrimidines

The 7-methyl group on the pyrrolo[2,3-d]pyrimidine core serves a critical structural function: it blocks the pyrrole N-H hydrogen-bond donor, preventing a key interaction that is present in 7H-unsubstituted analogs such as the 7H-pyrrolo[2,3-d]pyrimidine parent scaffold [1]. In kinase inhibitor design, this modification has been shown to alter hinge-region binding geometry and ATP-competitive inhibitory profiles for pyrrolopyrimidine-based inhibitors, with methylated analogs exhibiting shifts in kinase selectivity relative to their N-H counterparts [1]. The target compound, incorporating this 7-methyl group, is therefore structurally precluded from engaging kinase hinge regions in the same mode as 7H-unsubstituted pyrrolopyrimidines, resulting in a distinct selectivity fingerprint that cannot be replicated by des-methyl analogs.

Hinge-region H-bond donor elimination
Class-level inference
7-Methyl substitution removes pyrrole N-H donor, distinguishing from 7H-unsubstituted analogs
Supports kinase selectivity profiling studies
Binding mode inferred from SAR reviews
Kinase hinge binding Deazapurine scaffold Selectivity design

Molecular Weight and Topological Polar Surface Area Differentiation from Clinical-Stage Pyrrolopyrimidines (AEE788 and Tofacitinib)

The target compound (MW = 321.4 g/mol, TPSA estimated at ~45 Ų) occupies a distinct physicochemical property space compared to the clinical-stage pyrrolopyrimidine AEE788 (MW = 425.5 g/mol, containing an ethylpiperazine-methylphenyl extension) and the related JAK inhibitor tofacitinib (MW = 312.4 g/mol, pyrrolopyrimidine core with a cyanoacetylpiperidine side chain) [1]. The target compound is 104 Da lighter than AEE788, with a correspondingly smaller topological polar surface area, predicting improved CNS penetration potential (CNS MPO score) relative to AEE788, which bears a bulkier, more polar 6-aryl substitution. Compared to tofacitinib, the target compound shares a similar molecular weight range but differs in the absence of the electrophilic cyanoacetyl group present in tofacitinib, potentially reducing non-specific protein reactivity.

MW/TPSA vs. clinical compounds
Cross-study comparable
MW 321.4, TPSA ~45 Ų vs. AEE788 (425.5, ~80 Ų) and tofacitinib (312.4, ~70 Ų)
May offer differentiated CNS permeability research tool
Predicted CNS MPO advantage requires experimental validation
Physicochemical property space Drug-likeness Comparator benchmarking

Recommended Application Scenarios for 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-phenylethyl)piperazine (CAS 2640980-01-2) Based on Differentiation Evidence


MRP1-Mediated Multidrug Resistance Reversal Studies

The target compound is the preferred choice for investigating MRP1 inhibition based on the validated phenethylpiperazine pharmacophore identified in pyrrolopyrimidine SAR studies [1]. Researchers studying multidrug resistance reversal should select this compound over chlorophenyl or thiadiazole analogs, as those variants lack documented MRP1 pharmacophore validation. Use in combination with chemotherapeutic agents in MRP1-overexpressing cell lines to assess resistance reversal potency.

Kinase Profiling with 7-Methyl-Capped Pyrrolopyrimidine Scaffold

For kinase selectivity panels requiring a 7-methyl-capped pyrrolopyrimidine that cannot donate a hinge-region hydrogen bond, this compound serves as a structurally defined tool distinct from 7H-unsubstituted analogs [1]. Its divergent hinge-binding mode predicted from the 7-methyl cap [1] makes it suitable for broad kinome profiling studies where ATP-competitive binding mode differentiation is the experimental variable.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With a calculated LogP of ~3.8 and MW of 321.4, the compound falls within favorable CNS drug-like physicochemical space, outperforming bulkier pyrrolopyrimidines such as AEE788 (MW 425.5) in predicted brain penetration potential [1]. CNS-focused medicinal chemistry teams should prioritize this compound over high-MW pyrrolopyrimidine analogs when optimizing for blood-brain barrier permeability.

Structure-Activity Relationship Expansion Around Phenylethyl-Piperazine Pyrrolopyrimidines

The target compound serves as a key intermediate for SAR expansion, given that the phenethylpiperazine moiety has been validated as a potent replacement for benzylthio groups in pyrrolopyrimidine MRP1 inhibitor design [1]. Procurement of this specific compound enables systematic variation at the 2-position of the pyrimidine ring (tolerated without detrimental effect on activity [1]) and modification of the 7-position nitrile bioisosteres, facilitating lead optimization campaigns.

Application
Selection Property
Validation Focus
MRP1 pathway inhibition studies
Phenethylpiperazine pharmacophore context
MRP1-mediated resistance reversal endpoints
Kinase selectivity profiling
7-Methyl cap hinge-binding differentiation
Broad kinase panel selectivity review
CNS permeability research
Balanced lipophilicity and low TPSA profile
Predicted brain penetration assessment
SAR expansion around phenethyl-piperazine
Validated MRP1 lead scaffold
Systematic pyrimidine 2-position modification
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